(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone: is a synthetic organic compound that features a triazole ring, an azetidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole and azetidine rings with the ethoxyphenyl group using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can target the triazole ring or the azetidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to partially or fully reduced triazole or azetidine rings.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound can serve as a probe for studying biological processes involving triazole and azetidine-containing molecules.
Materials Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Industrial Chemistry: The compound can be a precursor for synthesizing other valuable chemicals or intermediates.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric effects that influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-hydroxyphenyl)methanone: Contains a hydroxy group, which may alter its chemical properties and reactivity.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chlorophenyl)methanone: Features a chloro group, potentially affecting its biological activity and chemical stability.
Uniqueness: : The presence of the ethoxy group in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone may enhance its lipophilicity and influence its interaction with biological membranes or targets, distinguishing it from its analogs.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGWTHHOMPSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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